3-Oxotirucalla-7,24-Dien-21-Oic Acid

Description

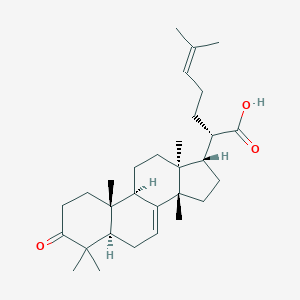

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,20-22,24H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHNHGARAGBCRY-ZYHXIRFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002701 | |

| Record name | 3-Oxolanosta-7,24-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82464-35-5 | |

| Record name | 3-Oxotirucalla-7,24-dien-21-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082464355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxolanosta-7,24-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Occurrence and Biological Potential of 3-Oxotirucalla-7,24-dien-21-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and potential biological activities of the tirucallane-type triterpenoid (B12794562), 3-Oxotirucalla-7,24-dien-21-oic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound has been isolated from a variety of plant species, indicating its distribution across different plant families. The primary documented natural sources include:

-

Luvunga scandens (Rutaceae): Isolated from the stem of this plant.

-

Rubus alceaefolius (Rosaceae): Found in the leaves and stems.

-

Xanthoceras sorbifolium (Sapindaceae): Identified in this plant species.[1]

-

Brucea javanica (Simaroubaceae): Reported as a constituent.

-

Stereospermum acuminatissimum (Bignoniaceae): Isolated from the stem bark.

-

Aucoumea klaineana (Burseraceae): Found in the oleoresin.

Quantitative data on the abundance of this compound is available for the oleoresin of Aucoumea klaineana. The concentration of this triterpenoid has been determined in the raw oleoresin and its extracts, providing a valuable reference for its potential as a source for this compound.

| Source Material | Fraction | Concentration (g/kg) |

| Aucoumea klaineana Oleoresin | Raw Oleoresin (PHR) | 80.64 |

| Acidic Triterpenoid Extract (ATCE) | 157.10 | |

| Neutral Triterpenoid and Volatile Extract (AMCE) | 15.31 |

Table 1: Quantitative Analysis of this compound in Aucoumea klaineana Oleoresin and its Extracts. [2]

Experimental Protocols

Isolation of this compound from Aucoumea klaineana Oleoresin

The following protocol details the extraction and isolation of this compound from the oleoresin of Aucoumea klaineana.

1. Extraction:

-

The oleoresin of Aucoumea klaineana is subjected to extraction to separate different classes of compounds. This typically involves solvent partitioning to obtain acidic and neutral triterpenoid fractions.

2. Chromatographic Separation:

-

The acidic triterpenoid extract, which is enriched with this compound, is further purified using chromatographic techniques.

-

Column Chromatography: The extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Further Purification: Fractions containing this compound are pooled and may require further purification by preparative TLC or recrystallization to obtain the pure compound.

3. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assessment using MTT Assay

The cytotoxic activity of this compound against cancer cell lines, such as the human breast adenocarcinoma cell line (MCF-7), can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

1. Cell Culture:

-

MCF-7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Treatment:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

3. MTT Assay:

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).

4. Data Analysis:

-

The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Biological Activity and Signaling Pathways

This compound has demonstrated potent cytotoxic activity against the human breast adenocarcinoma cell line MCF-7.[1] While the precise signaling pathway for this specific compound is yet to be fully elucidated, the induction of apoptosis is a common mechanism for the anticancer activity of many natural triterpenoids.

A representative pathway for apoptosis induction in cancer cells often involves the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Caption: Proposed apoptotic signaling pathway induced by this compound.

Biosynthesis of Tirucallane (B1253836) Triterpenoids

Tirucallane-type triterpenoids, including this compound, are synthesized in plants through the mevalonate (B85504) (MVA) pathway. This intricate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the universal C30 precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization to form the characteristic tirucallane skeleton. Subsequent oxidative modifications lead to the final structure of this compound.

Caption: Biosynthetic pathway of tirucallane-type triterpenoids.

This technical guide provides a comprehensive overview of the current knowledge on this compound. Further research is warranted to fully elucidate its pharmacological properties and mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

Unveiling 3-Oxotirucalla-7,24-dien-21-oic Acid: A Technical Guide on its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of the triterpenoid (B12794562) 3-Oxotirucalla-7,24-dien-21-oic acid. The document details the experimental protocols for its extraction and the assessment of its cytotoxic effects, along with a summary of its known biological data and a proposed signaling pathway for its mechanism of action in cancer cells.

Introduction

This compound is a tetracyclic triterpenoid that has been isolated from a variety of plant sources, including but not limited to Luvunga scandens, Rubus alceaefolius, Xanthoceras sorbifolium, Brucea javanica, and Stereospermum acuminatimum.[1][2] Its discovery has garnered interest within the scientific community due to its demonstrated cytotoxic activity against cancer cell lines, suggesting its potential as a lead compound in the development of novel anti-cancer therapeutics. This guide serves as a comprehensive resource for researchers interested in the further study and development of this promising natural product.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₃ |

| Molecular Weight | 454.7 g/mol |

| IUPAC Name | (2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |

| CAS Number | 82464-35-5 |

Experimental Protocols

Isolation of this compound from Luvunga scandens

The following protocol is based on the methodology described by Al-Zikri et al. (2014).

3.1.1. Extraction

-

Air-dry the stems of Luvunga scandens at room temperature for 14 days.

-

Grind the dried stems into a fine powder.

-

Macerate the powdered plant material sequentially with n-hexane, dichloromethane (B109758), and methanol (B129727) at room temperature for 72 hours for each solvent.

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

3.1.2. Chromatographic Separation

-

Subject the crude dichloromethane extract to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Collect fractions of 20 mL and monitor by thin-layer chromatography (TLC) using a vanillin-sulfuric acid spray reagent for visualization.

-

Combine fractions showing similar TLC profiles.

-

Subject the combined fractions containing the compound of interest to further purification by preparative TLC or recrystallization to yield pure this compound.

Cytotoxicity Assessment using MTT Assay

The following is a generalized protocol for determining the cytotoxicity of this compound against the MCF-7 human breast adenocarcinoma cell line.

3.2.1. Cell Culture

-

Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

3.2.2. MTT Assay

-

Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Treat the cells with various concentrations of the compound (e.g., 0-100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Activity and Data Presentation

The primary reported biological activity of this compound is its cytotoxicity against cancer cells. The following table summarizes the key quantitative data from a study on the MCF-7 human breast adenocarcinoma cell line.

| Parameter | Value | Reference |

| IC₅₀ against MCF-7 cells (24h) | 27.5 µM | Al-Zikri et al. (2014) |

| Sub-G1 phase cell population (apoptosis) at IC₅₀ | 9.3% | Taher et al. (2016)[2] |

Proposed Signaling Pathway for Cytotoxicity

Based on studies of this compound and other related triterpenoids in MCF-7 cells, a proposed signaling pathway for its cytotoxic effects involves the induction of apoptosis through both p53-dependent and -independent mechanisms, leading to the activation of the caspase cascade.

Studies have shown that treatment of MCF-7 cells with this compound leads to an increase in the mRNA expression of PUMA (p53 upregulated modulator of apoptosis), caspase-8, and caspase-9.[2] The upregulation of PUMA suggests the involvement of the intrinsic apoptotic pathway, which is mediated by the mitochondria. The increased expression of caspase-9, an initiator caspase in the intrinsic pathway, further supports this. Simultaneously, the increased expression of caspase-8, an initiator caspase in the extrinsic pathway, suggests that this pathway may also be activated. Both initiator caspases can then activate effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.[2]

Conclusion

This compound is a naturally occurring triterpenoid with promising cytotoxic activity against human breast cancer cells. The experimental protocols provided in this guide offer a foundation for its isolation and further investigation. The proposed signaling pathway highlights its potential to induce apoptosis through the activation of multiple caspase-dependent pathways. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings.

References

An In-Depth Technical Guide to 3-Oxotirucalla-7,24-Dien-21-Oic Acid: Chemical Structure, Cytotoxic Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of the tirucallane (B1253836) triterpenoid (B12794562), 3-Oxotirucalla-7,24-Dien-21-Oic Acid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the field of oncology.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid natural product. Its chemical structure is characterized by a tirucallane skeleton with a ketone group at the C-3 position and a carboxylic acid moiety in the side chain.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₃ | PubChem |

| Molecular Weight | 454.7 g/mol | PubChem |

| CAS Number | 82464-35-5 | PubChem |

| IUPAC Name | (2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid | PubChem |

| Synonyms | This compound | PubChem |

| Appearance | Powder | ChemFaces |

| Solubility | Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | ChemFaces |

Biological Activity: Cytotoxicity in Breast Cancer Cells

This compound has demonstrated potent cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7.[1] This activity suggests its potential as an antitumor agent.

Quantitative Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | MCF-7 | 27.5 | [1] |

Mechanism of Action: Induction of Apoptosis

Research on the molecular mechanism of this compound in MCF-7 cells has revealed its ability to induce apoptosis, or programmed cell death.[2] The compound was found to upregulate the mRNA expression of several key genes involved in the apoptotic cascade.

Specifically, treatment of MCF-7 cells with this compound led to an increased population of cells in the Sub-G1 phase of the cell cycle, which is indicative of apoptosis.[2] Furthermore, the expression of the following pro-apoptotic genes was elevated:

-

PUMA (p53 upregulated modulator of apoptosis): A critical mediator of apoptosis that acts upstream of the mitochondria.[2]

-

Caspase-8: An initiator caspase involved in the extrinsic apoptosis pathway.[2]

-

Caspase-9: An initiator caspase in the intrinsic (mitochondrial) apoptosis pathway.[2]

The upregulation of both caspase-8 and caspase-9 suggests that this compound may trigger apoptosis through both the extrinsic and intrinsic pathways.

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by this compound.

Experimental Protocols

Isolation of this compound

The compound was first isolated from the dichloromethane extract of the stem of Luvunga scandens.[1] The general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as dichloromethane.

-

Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel.

-

Purification: Fractions containing the compound of interest are further purified using techniques like Sephadex LH-20 column chromatography.

-

Structure Elucidation: The structure of the purified compound is determined by spectroscopic methods, including high-resolution mass spectrometry and 2D NMR.[1]

Cytotoxicity Determination by MTT Assay

The cytotoxic potential of this compound against MCF-7 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

MCF-7 human breast adenocarcinoma cells

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Below is a workflow diagram for the MTT assay.

References

In-Depth Technical Guide: 3-Oxotirucalla-7,24-dien-21-oic Acid from Rubus alceaefolius

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxotirucalla-7,24-dien-21-oic acid, a tirucallane-type triterpenoid (B12794562) isolated from the leaves of Rubus alceaefolius. This document details its extraction, purification, structural characterization, and known biological activities, with a focus on its cytotoxic effects on cancer cells.

Introduction

Rubus alceaefolius, commonly known as giant bramble, is a plant species that has been a subject of phytochemical interest. Its leaves are a source of various secondary metabolites, including triterpenoids. Among these, this compound has been identified as a constituent.[1] Triterpenoids, a class of natural products, are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This guide focuses on the scientific data and methodologies related to this compound derived from R. alceaefolius.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₃₀H₄₆O₃ |

| Molecular Weight | 454.69 g/mol |

| CAS Number | 82464-35-5 |

| Appearance | Powder |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Storage | 2-8°C, protected from air and light |

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, MS) would be inserted here once available from a study on the compound isolated from Rubus alceaefolius.

Extraction and Isolation from Rubus alceaefolius

While a specific protocol for the isolation of pure this compound from R. alceaefolius is not detailed in the available literature, a general and efficient method for the extraction of total triterpenoids from the leaves has been developed. This enzyme-assisted extraction (EAE) method provides a high yield of triterpenoids, from which the target compound can be subsequently purified.

Experimental Protocol: Enzyme-Assisted Extraction of Triterpenoids

This protocol is based on the optimized conditions for maximizing the yield of total triterpenoids from R. alceaefolius leaves.[1]

Materials:

-

Dried and powdered leaves of Rubus alceaefolius

-

Viscozyme L (cellulase enzyme complex)

-

Distilled water

-

Ethanol

-

Standard laboratory glassware and equipment (beakers, flasks, water bath, centrifuge, rotary evaporator)

Procedure:

-

Sample Preparation: Mix the dried leaf powder with distilled water at a solid-to-solvent ratio of 1:35 (w/v).

-

Enzymatic Treatment: Add Viscozyme L to the mixture at a concentration of 2.5% (v/w of dry plant material).

-

Incubation: Incubate the mixture in a water bath at 50°C for 120 minutes with gentle agitation.

-

Enzyme Inactivation: Heat the mixture to 90-100°C for 10 minutes to inactivate the enzymes.

-

Extraction: Cool the mixture and perform maceration or ultrasonic-assisted extraction with a suitable solvent like ethanol.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.

Under these optimized conditions, a total triterpenoid yield of 231.45 mg ursolic acid equivalents per gram of dry weight can be achieved.[1]

Purification (Hypothetical)

Following the total triterpenoid extraction, purification of this compound would typically involve chromatographic techniques. A suggested workflow is presented below.

Caption: Hypothetical workflow for the purification of this compound.

Biological Activity: Cytotoxicity

This compound has demonstrated potent cytotoxic activity against human cancer cell lines.

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Human Breast Adenocarcinoma | 27.5 | (From a study on Luvunga scandens) |

This cytotoxic activity suggests potential for development as an anticancer agent.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a standard protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

MCF-7 human breast adenocarcinoma cells

-

This compound (dissolved in DMSO)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Mechanism of Action: Signaling Pathway

While the precise signaling pathway for this compound-induced cytotoxicity in MCF-7 cells has not been explicitly elucidated, studies on other structurally related triterpenoids suggest a potential mechanism involving the induction of apoptosis. For instance, rotundic acid, another triterpenoid, induces apoptosis in MCF-7 cells through the p53 pathway.[3] It is plausible that this compound may act through a similar pathway.

A proposed signaling pathway for the induction of apoptosis in cancer cells by a triterpenoid is depicted below.

Caption: Proposed p53-mediated apoptotic pathway for triterpenoid cytotoxicity.

Conclusion and Future Directions

This compound from Rubus alceaefolius presents as a promising natural compound with potent cytotoxic activity against cancer cells. The development of efficient extraction protocols, such as the enzyme-assisted method, facilitates its isolation for further investigation.

Future research should focus on:

-

Developing a specific and high-yield purification protocol for this compound from the total triterpenoid extract of R. alceaefolius.

-

Conducting comprehensive spectroscopic analysis (NMR, MS) of the compound isolated from R. alceaefolius to confirm its structure.

-

Elucidating the precise molecular mechanism and signaling pathways responsible for its cytotoxic effects in various cancer cell lines.

-

In vivo studies to evaluate its anticancer efficacy and safety profile in animal models.

This technical guide provides a foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent.

References

Tirucallane Triterpenes: A Technical Guide to Isolation and Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and identifying tirucallane (B1253836) triterpenes, a significant class of natural products with promising biological activities. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex workflows and relationships.

Introduction to Tirucallane Triterpenes

Tirucallane-type triterpenes are a class of tetracyclic triterpenoids characterized by a specific stereochemistry at the C-20 position, which differentiates them from their euphane isomers. These compounds are widely distributed in the plant kingdom, particularly in families such as Meliaceae, Euphorbiaceae, and Burseraceae.[1][2][3] Their diverse chemical structures and significant biological activities, including anticancer, anti-inflammatory, and trypanocidal properties, make them attractive targets for natural product chemistry and drug discovery.[2][4][5] The isolation and structural elucidation of these compounds are crucial steps in their development as potential therapeutic agents.

Experimental Protocols for Isolation and Purification

The isolation of tirucallane triterpenes from natural sources typically involves a multi-step process encompassing extraction and various chromatographic techniques. The general workflow is designed to separate these compounds from a complex mixture of plant metabolites.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of tirucallane triterpenes from a plant source.

References

Unveiling the Biological Potential: A Technical Guide to 3-Oxotirucalla-7,24-Dien-21-Oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently understood biological activity of 3-Oxotirucalla-7,24-dien-21-oic acid, a tirucallane (B1253836) triterpenoid (B12794562) with demonstrated cytotoxic effects. This document collates available quantitative data, details the experimental protocols used for its assessment, and visualizes the workflow for evaluating its biological activity.

Core Biological Activity: Cytotoxicity

Scientific studies have identified this compound as a compound with potent cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7.[1] This activity suggests its potential as a candidate for further investigation in the development of anti-cancer therapeutics.

Quantitative Data Summary

The cytotoxic potential of this compound has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a substance needed to inhibit a biological process by half.

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| This compound | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 27.5 | [1] |

Experimental Protocols: Assessing Cytotoxicity

The primary method cited for determining the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.

Detailed Methodology: MTT Assay

The following protocol is a synthesized methodology based on standard MTT assay procedures for assessing the cytotoxicity of a compound against an adherent cell line like MCF-7.

Objective: To determine the concentration at which this compound inhibits the growth of MCF-7 cells by 50% (IC50).

Materials:

-

MCF-7 cells

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations to be tested.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

The absorbance values are directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the assessment of the cytotoxic activity of this compound.

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published scientific literature detailing the specific signaling pathways modulated by this compound or its precise mechanism of cytotoxic action. The observed effect on cell viability in the MTT assay suggests a potential interference with mitochondrial function, as the assay relies on the activity of mitochondrial dehydrogenases. However, further research is required to elucidate the exact molecular targets and pathways involved.

Future investigations could explore the induction of apoptosis, cell cycle arrest, or other mechanisms of cell death to provide a more comprehensive understanding of how this compound exerts its cytotoxic effects.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. Further in-depth research and validation are necessary to fully characterize the biological activities and therapeutic potential of this compound.

References

Unveiling the Cytotoxic Potential of 3-Oxotirucalla-7,24-Dien-21-Oic Acid on MCF-7 Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 3-Oxotirucalla-7,24-Dien-21-Oic Acid on the human breast adenocarcinoma cell line, MCF-7. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the potential underlying molecular mechanisms through signaling pathway diagrams.

Core Findings: Potent Cytotoxicity Against MCF-7 Cells

This compound, a tirucallane (B1253836) triterpenoid (B12794562), has demonstrated significant cytotoxic activity against MCF-7 cells.[1] Research has established a key quantitative metric for its efficacy, as detailed in the table below.

| Compound | Cell Line | Assay | IC50 Value | Citation |

| This compound | MCF-7 | MTT Assay | 27.5 μM | [1] |

Table 1: Cytotoxic Activity of this compound

This IC50 value indicates the concentration of the compound required to inhibit the growth of 50% of the MCF-7 cell population, highlighting its potential as an anti-cancer agent.

Postulated Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While direct studies on the specific molecular pathways affected by this compound in MCF-7 cells are limited, research on analogous tirucallane-type triterpenoids provides strong evidence for a mechanism involving the induction of apoptosis and cell cycle arrest.[2][3][4] The proposed signaling cascade is likely initiated through the activation of tumor suppressor proteins, leading to the mitochondrial apoptotic pathway and disruption of the normal cell cycle progression.

Experimental Workflow for Investigating Cytotoxicity

The following diagram illustrates a standard workflow for characterizing the cytotoxic effects of a compound like this compound on MCF-7 cells.

Figure 1: Experimental workflow for assessing cytotoxic effects.

Proposed Apoptotic Signaling Pathway

Based on studies of related tirucallane triterpenoids, the following diagram illustrates the likely apoptotic pathway induced by this compound in MCF-7 cells.[5]

Figure 2: Proposed p53-mediated mitochondrial apoptotic pathway.

Potential Cell Cycle Arrest Pathway

The compound may also induce cell cycle arrest, a common mechanism for anti-cancer agents. The following diagram depicts a plausible pathway for cell cycle regulation.

Figure 3: Potential G1/S cell cycle arrest pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of the cytotoxic effects of this compound on MCF-7 cells.

Cell Culture and Maintenance

-

Cell Line: Human breast adenocarcinoma MCF-7 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA solution.

MTT Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of mitochondria.

-

Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a range spanning several orders of magnitude around the expected IC50, e.g., 1-100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding and Treatment: MCF-7 cells are seeded in 6-well plates and treated with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC fluorescence (indicating Annexin V binding to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI fluorescence (indicating compromised cell membrane integrity in late apoptotic and necrotic cells) are measured.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Seeding and Treatment: MCF-7 cells are cultured and treated with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Following treatment with this compound, MCF-7 cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p21, cyclin D1, CDK4).

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control to normalize the expression of the target proteins.

Conclusion

This compound exhibits potent cytotoxic effects against MCF-7 breast cancer cells. While further research is needed to fully elucidate its precise molecular mechanisms, evidence from related tirucallane triterpenoids strongly suggests that its anti-cancer activity is mediated through the induction of apoptosis via the mitochondrial pathway and the promotion of cell cycle arrest. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this promising natural compound.

References

- 1. This compound | CAS:82464-35-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. Tirucallane-type triterpenoid from the stem bark of Chisocheton lasiocarpus and its cytotoxic activity against MCF-7 breast cancer cells [pubmed.ncbi.nlm.nih.gov]

- 4. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 3-Oxotirucalla-7,24-Dien-21-Oic Acid: A Technical Guide for Researchers

An In-depth Review of Preclinical Data and Future Directions

This technical guide provides a comprehensive overview of the current state of research on 3-Oxotirucalla-7,24-Dien-21-Oic Acid, a tirucallane (B1253836) triterpenoid (B12794562) with demonstrated therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this natural compound. We will delve into its known biological activities, supported by quantitative data, and provide detailed experimental protocols for key assays. Furthermore, we will explore the putative signaling pathways through which this molecule may exert its effects, visualized through diagrams for enhanced clarity.

Core Biological Activities: Anticancer and Anti-inflammatory Potential

Current research indicates that this compound possesses promising anticancer and anti-inflammatory properties. These activities are primarily attributed to its effects on cell viability and the modulation of key inflammatory mediators.

Anticancer Activity: Cytotoxicity Profiling

The primary evidence for the anticancer potential of this compound stems from its cytotoxic effects on cancer cell lines. The most definitive data available is its potent activity against the human breast adenocarcinoma cell line, MCF-7.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | MTT | 27.5 | [1] |

While data on other cell lines for this specific compound is limited, studies on structurally similar tirucallane triterpenoids suggest a broader spectrum of activity. For instance, tirucallane triterpenoids isolated from Dysoxylum binectariferum have demonstrated significant cytotoxicity against A-549 (lung), HCT15 (colon), HepG2 (liver), SGC-7901 (gastric), and SK-MEL-2 (melanoma) cell lines[2][3]. Furthermore, other tirucallane triterpenoids have been shown to induce apoptosis in hepatoma cells, suggesting a potential mechanism of action for this class of compounds[4].

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Although direct studies on the anti-inflammatory effects of this compound are not yet available, research on closely related tirucallane triterpenoids provides strong evidence for its potential in this area. These studies suggest that the mechanism of action likely involves the inhibition of key pro-inflammatory molecules.

For example, a tirucallane triterpene from Ailanthus triphysa was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and to reduce the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[5]. Similarly, a tirucallane-type triterpene isolated from Euphorbia neriifolia demonstrated potent inhibition of both IL-6 and TNF-α[6]. Additionally, other tirucallane triterpenoids have been reported to selectively inhibit cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway[2].

Based on this evidence, it is highly probable that this compound also possesses anti-inflammatory properties, likely acting through the suppression of NO, IL-6, TNF-α, and COX enzyme activity.

Putative Signaling Pathways

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, based on the known mechanisms of other triterpenoids, we can propose several likely pathways that may be involved in its anticancer and anti-inflammatory effects.

Anticancer Signaling Pathways

The anticancer activity of many triterpenoids is linked to the induction of apoptosis and the inhibition of pro-survival signaling pathways. It is plausible that this compound shares these mechanisms.

This proposed mechanism suggests that this compound may inhibit key survival pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer. Concurrently, it may promote apoptosis through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent cell death.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of tirucallane triterpenoids are likely mediated by the inhibition of signaling pathways that lead to the production of pro-inflammatory mediators.

In this proposed pathway, lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4) on macrophages. This triggers a downstream signaling cascade involving MyD88, leading to the activation of MAPKs and the transcription factor NF-κB. These, in turn, promote the expression of pro-inflammatory genes. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of MAPK and NF-κB, thereby reducing the production of inflammatory mediators.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed protocols for the key in vitro assays used to assess its anticancer and anti-inflammatory activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After the 24-hour incubation, replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Perspectives

This compound has emerged as a promising natural compound with potential therapeutic applications in oncology and inflammatory diseases. Its demonstrated cytotoxicity against breast cancer cells, coupled with the strong anti-inflammatory profile of related tirucallane triterpenoids, warrants further investigation.

Future research should focus on:

-

Expanding the cytotoxicity profile: Testing the compound against a broader panel of cancer cell lines to identify other sensitive cancer types.

-

Elucidating the mechanism of action: Investigating the specific molecular targets and signaling pathways modulated by this compound to confirm the proposed mechanisms.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammation.

-

Direct anti-inflammatory studies: Quantifying the anti-inflammatory effects of the specific compound to confirm the activities suggested by related molecules.

The information presented in this technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.

References

- 1. This compound | CAS:82464-35-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New tirucallane triterpenoids from Picrasma quassioides with their potential antiproliferative activities on hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four New Tirucallane Triterpenoids from the Leaves of Ailanthus Triphysa with Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L [frontiersin.org]

3-Oxotirucalla-7,24-dien-21-oic Acid: A Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxotirucalla-7,24-dien-21-oic acid is a tetracyclic triterpenoid (B12794562) belonging to the tirucallane (B1253836) family. This natural compound has been isolated from various plant sources, including Luvunga scandens, Rubus alceaefolius, Stereospermum acuminatissimum, Xanthoceras sorbifolium, and Brucea javanica.[1][2][3][4] Tirucallane triterpenoids are a class of compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its anticancer properties, potential anti-inflammatory and antiviral activities, and underlying mechanisms of action. The guide also details experimental protocols for its isolation and biological evaluation, presenting quantitative data in a structured format to aid in research and development efforts.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 82464-35-5 | [1] |

| Molecular Formula | C30H46O3 | [4] |

| Molecular Weight | 454.68 g/mol | [4] |

| Appearance | Powder | ChemFaces |

| Solubility | Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | 2-8°C, protected from air and light | ChemFaces |

Biological Activities

Anticancer Activity

The most well-documented biological activity of this compound is its cytotoxicity against cancer cell lines. Research has demonstrated its potential as an antitumor agent, with demonstrated efficacy against human breast adenocarcinoma and oral squamous carcinoma.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Human Breast Adenocarcinoma | 27.5 | [1] |

| HSC-3 | Human Oral Squamous Carcinoma | 8.3 | [3] |

Studies on the broader class of tirucallane triterpenoids suggest that their anticancer effects may be mediated through the disruption of mitochondrial membrane permeability and the induction of necrosis.[1] Furthermore, research on this compound has indicated that it can induce apoptosis in cancer cells. In human oral cancer HSC-3 cells, treatment with this compound led to a significant increase in the percentage of apoptotic cells.[3]

Potential Anti-inflammatory and Antiviral Activities

While specific studies on the anti-inflammatory and antiviral activities of this compound are limited, its inclusion in anti-inflammatory and antiviral compound libraries suggests a potential for these biological effects.[1] The broader class of tirucallane triterpenes has been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5] The anti-inflammatory mechanism of some natural products has also been linked to the modulation of the NF-κB signaling pathway.[6][7]

Mechanism of Action

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of related tirucallane triterpenoids and initial findings, a putative mechanism of action can be proposed.

Anticancer Mechanism

The cytotoxic effects of this compound in cancer cells appear to be mediated through the induction of apoptosis.[3] This is a common mechanism for many chemotherapeutic agents. The disruption of mitochondrial membrane potential, a hallmark of apoptosis, is a likely event, as suggested by studies on related compounds.[1]

Putative Anti-inflammatory Signaling Pathway

Based on the known activities of other tirucallane triterpenoids, this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

Experimental Protocols

Isolation of this compound from Luvunga scandens

The following is a general protocol based on the literature for the isolation of this compound.[1]

Methodology:

-

Plant Material Preparation: The stems of Luvunga scandens are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with dichloromethane at room temperature. The solvent is then filtered.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Fractionation: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including high-resolution mass spectrometry (HR-MS) and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1]

Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of this compound against cancer cell lines is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7 or HSC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against human breast and oral cancer cell lines. While its exact molecular mechanisms are still being elucidated, initial evidence and data from related tirucallane triterpenoids suggest that it may induce apoptosis in cancer cells and potentially modulate inflammatory pathways. Further research is warranted to fully explore its therapeutic potential, including its efficacy against a broader range of cancer cell lines, its in vivo activity, and its specific anti-inflammatory and antiviral properties. The detailed experimental protocols and structured data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to advance the study of this intriguing natural compound.

References

- 1. This compound | CAS:82464-35-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C30H46O3 | CID 158100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Oxotirucalla-7,24-Dien-21-Oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxotirucalla-7,24-dien-21-oic acid is a tirucallane-type triterpenoid (B12794562) that has garnered significant interest within the scientific community due to its potential therapeutic properties. Notably, this compound has demonstrated potent cytotoxic activity against human breast adenocarcinoma (MCF-7) cells, suggesting its promise as an antitumor agent.[1] This document provides detailed application notes and experimental protocols for the extraction and isolation of this compound from various plant sources. The methodologies described herein are based on established scientific literature and are intended to guide researchers in their efforts to obtain this valuable bioactive compound for further investigation and drug development.

Plant Sources

This compound has been isolated from a variety of plant species. The selection of the plant source may depend on geographical availability and the desired yield of the compound. Known plant sources include:

-

Luvunga scandens (Roxb.) Buch-Ham ex Wight & Arn. (Stem)[1][2]

-

Rubus alceaefolius Poir. (Leaves)[1]

-

Xanthoceras sorbifolium Bunge[3]

-

Brucea javanica (L.) Merr.[3]

-

Stereospermum acuminatissimum K.Schum (Stem bark)

Extraction Methodologies

The extraction of this compound, a triterpenoid, can be achieved through various methods, ranging from conventional solvent extraction to modern, enhanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). The choice of method will influence the efficiency, yield, and purity of the final product.

Quantitative Data Summary

The following table summarizes quantitative data from various triterpenoid extraction studies. It is important to note that yields of the specific compound, this compound, are not always reported, and total triterpenoid yield is often used as a metric.

| Plant Material | Extraction Method | Solvent | Key Parameters | Total Triterpenoid Yield (mg/g DW) | Reference |

| Ganoderma lucidum | Ultrasound-Assisted Extraction (UAE) | 50% Ethanol (B145695) | 210 W, 80°C, 100 min, 50 mL/g | 3.8 | PLOS One, 2020 |

| Carya cathayensis Sarg. husks | Ultrasound-Assisted Extraction (UAE) | 75% Ethanol with Span-80 | 300 W, 60°C, 40 min, 40 mL/g | 33.92 ± 0.52 | Food Innovation and Advances, 2025 |

| Gomphrena celosioides | Ultrasound-Assisted Extraction (UAE) | Water | 78.2°C, 33.6 min, 26.1 mL/g | 23.37 | Journal of Applied Research on Medicinal and Aromatic Plants, 2020 |

| Ganoderma atrum | Microwave-Assisted Extraction (MAE) | 95% Ethanol | 90°C, 5 min | 9.68 | Request PDF, 2025 |

| Diospyros kaki Leaves | Microwave-Assisted Extraction (MAE) | 60.27% Ethanol | 365.3 W, 13.05 min, 22.26 mL/g | 61.82 | Request PDF, 2025 |

Experimental Protocols

Protocol 1: Extraction and Isolation from Luvunga scandens Stem

This protocol is based on the successful isolation of this compound from the stem of Luvunga scandens.[1][2]

1. Plant Material Preparation:

- Collect fresh stems of Luvunga scandens.

- Wash the stems thoroughly to remove any dirt and contaminants.

- Air-dry the stems in a shaded area until they are completely moisture-free.

- Grind the dried stems into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered stem material (e.g., 1 kg) in dichloromethane (B109758) (DCM) at room temperature for 72 hours.

- Filter the extract using Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

3. Isolation and Purification:

- Subject the crude DCM extract to column chromatography on silica (B1680970) gel.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

- Collect fractions and monitor them by Thin Layer Chromatography (TLC).

- Combine fractions containing the target compound, as indicated by TLC analysis.

- Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.

Protocol 2: Extraction and Isolation from Rubus alceaefolius Leaves

This protocol describes a method for isolating this compound from the leaves of Rubus alceaefolius.[1]

1. Plant Material Preparation:

- Collect fresh leaves of Rubus alceaefolius.

- Clean the leaves and dry them in the shade.

- Pulverize the dried leaves into a coarse powder.

2. Initial Extraction:

- Extract the powdered leaves with 95% ethanol.

- Concentrate the ethanol extract to obtain a residue.

3. Solvent Partitioning and Further Extraction:

- Suspend the residue in water and partition with petroleum ether.

- Collect the petroleum ether fraction and concentrate it to yield the petroleum ether extract.

4. Chromatographic Purification:

- Subject the petroleum ether extract to repeated column chromatography on silica gel and Sephadex LH-20.

- Use appropriate solvent systems for elution, monitoring the fractions by TLC.

- Isolate and purify this compound from the fractions.

Biological Activity and Signaling Pathway

This compound exhibits significant cytotoxic activity against the MCF-7 human breast cancer cell line, with a reported IC50 value of 27.5 µM.[1] Studies on the effects of this compound isolated from Luvunga scandens on MCF-7 cells have provided insights into its mechanism of action. The compound induces apoptosis, which is a form of programmed cell death.

Research has shown that treatment of MCF-7 cells with this compound leads to an increased population of cells in the Sub G1 phase of the cell cycle, which is indicative of apoptosis.[4] Furthermore, the expression of several key pro-apoptotic genes is upregulated, including:

-

PUMA (p53 upregulated modulator of apoptosis): This suggests the involvement of the p53 tumor suppressor pathway.[4]

-

Caspase-8: This initiator caspase is a key component of the extrinsic apoptosis pathway.[4]

-

Caspase-9: This initiator caspase is central to the intrinsic (mitochondrial) apoptosis pathway.[4]

The upregulation of both caspase-8 and caspase-9 suggests that this compound may induce apoptosis through both the extrinsic and intrinsic pathways.

Visualizations

Experimental Workflow for Extraction and Isolation

Caption: General workflow for the extraction and isolation of this compound.

Proposed Apoptotic Signaling Pathway in MCF-7 Cells

Caption: Proposed mechanism of this compound-induced apoptosis in MCF-7 cells.

References

Application Notes and Protocols for the Isolation and Purification of 3-Oxotirucalla-7,24-Dien-21-Oic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation, purification, and preliminary biological evaluation of 3-Oxotirucalla-7,24-Dien-21-Oic Acid, a tirucallane-type triterpenoid (B12794562) with potential cytotoxic activity. The protocols outlined below are based on established methodologies for the separation of triterpenoids from natural sources.

Introduction

This compound is a tetracyclic triterpenoid that has been isolated from various plant species, including Luvunga scandens, Stereospermum acuminatissimum, Xanthoceras sorbifolium, and Brucea javanica.[1][2][3][4] Tirucallane triterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[5] This document details the procedures for the extraction, isolation, and purification of this compound and summarizes its known cytotoxic properties against the human breast adenocarcinoma cell line, MCF-7.

Data Presentation

Table 1: Physicochemical and Cytotoxicity Data of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₃ | [3] |

| Molecular Weight | 454.7 g/mol | [3] |

| CAS Number | 82464-35-5 | [3] |

| Appearance | Powder | ChemFaces |

| Solubility | Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [6] |

| Cytotoxicity (IC₅₀) | 27.5 µM (against MCF-7 cell line) | [4] |

Experimental Protocols

Protocol 1: Extraction of Crude Triterpenoid Mixture

This protocol describes the general procedure for obtaining a crude extract rich in triterpenoids from a plant source. Luvunga scandens stem is used as an example.

Materials and Reagents:

-

Dried and powdered stem of Luvunga scandens

-

Dichloromethane (CH₂Cl₂) or Ethanol (B145695) (95%)

-

Rotary evaporator

-

Filter paper and funnel

-

Maceration vessel

Procedure:

-

Air-dry the plant material (e.g., stem of Luvunga scandens) at room temperature and then pulverize it into a coarse powder.

-

Macerate the powdered plant material with dichloromethane or 95% ethanol at a 1:5 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

-

Filter the extract through filter paper to remove the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Store the crude extract at 4°C for further purification.

Protocol 2: Isolation and Purification by Column Chromatography

This protocol outlines the separation of the crude extract using silica (B1680970) gel column chromatography to isolate fractions containing this compound.

Materials and Reagents:

-

Crude extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane (B92381), Ethyl Acetate (EtOAc), and Methanol (MeOH) (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Anisaldehyde-sulfuric acid spray reagent

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

-

Hexane (100%)

-

Hexane:EtOAc (9:1)

-

Hexane:EtOAc (8:2)

-

Hexane:EtOAc (7:3)

-

Hexane:EtOAc (1:1)

-

EtOAc (100%)

-

EtOAc:MeOH (9:1)

-

-

Fraction Collection: Collect fractions of equal volume (e.g., 20 mL) and monitor the separation by TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., Hexane:EtOAc, 7:3). Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating at 110°C. Triterpenoids typically appear as purple or blue spots.

-

Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the target compound.

-

Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified fraction.

Protocol 3: Final Purification by Preparative Thin Layer Chromatography (Prep-TLC)

This protocol describes the final purification step to obtain pure this compound.

Materials and Reagents:

-

Semi-purified fraction from column chromatography

-

Preparative TLC plates (silica gel 60 F₂₅₄, 0.5-1 mm thickness)

-

Developing chamber

-

Hexane and Ethyl Acetate (analytical grade)

-

UV lamp (254 nm)

-

Scraper or razor blade

-

Elution solvent (e.g., Chloroform:Methanol, 9:1)

-

Centrifuge and centrifuge tubes

Procedure:

-

Dissolve the semi-purified fraction in a minimal amount of dichloromethane.

-

Apply the dissolved sample as a narrow band onto the origin of the preparative TLC plate.

-

Develop the plate in a pre-saturated chamber with an appropriate solvent system (e.g., Hexane:EtOAc, 7:3 or 8:2).

-

After development, air-dry the plate and visualize the bands under a UV lamp (if the compound is UV active) or by lightly spraying a strip of the plate with the visualization reagent.

-

Identify the band corresponding to this compound.

-

Carefully scrape the silica gel of the identified band from the plate.

-

Transfer the scraped silica gel to a centrifuge tube and add the elution solvent.